

# LBM-415: A Technical Guide to a Novel Peptide Deformylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**LBM-415**, also known as NVP PDF-713, is a pioneering antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class.[1][2][3][4] It represents a significant development in the search for new antibiotics with novel mechanisms of action to combat the growing threat of antimicrobial resistance. **LBM-415** has demonstrated potent activity against a range of clinically important Gram-positive and select Gram-negative pathogens, including strains resistant to existing antibiotic classes.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for **LBM-415**.

### **Chemical Structure and Properties**

**LBM-415** is an N-alkyl urea hydroxamic acid derivative.[8][9] Its chemical and physical properties are summarized in the table below.



| Property                       | Value                                                                                                                                 | Reference |
|--------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name                     | (2S)-1-((2R)-2-<br>((Formylhydroxyamino)methyl)<br>hexanoyl)pyrrolidine-2-<br>carboxylic acid N-(5-fluoro-1-<br>oxopyridin-2-yl)amide | [2]       |
| Synonyms                       | NVP PDF-713                                                                                                                           | [2]       |
| CAS Number                     | 478913-91-6                                                                                                                           | [2]       |
| Chemical Formula               | C18H25FN4O5                                                                                                                           | [2]       |
| Molecular Weight               | 396.41 g/mol                                                                                                                          | [2]       |
| Hydrogen Bond Acceptors        | 5                                                                                                                                     | [10]      |
| Hydrogen Bond Donors           | 2                                                                                                                                     | [10]      |
| Rotatable Bonds                | 10                                                                                                                                    | [10]      |
| Topological Polar Surface Area | 115.44 Ų                                                                                                                              | [10]      |
| XLogP                          | 1.39                                                                                                                                  | [10]      |

# Mechanism of Action: Inhibition of Peptide Deformylase

**LBM-415** exerts its antibacterial effect by targeting and inhibiting peptide deformylase (PDF), a crucial bacterial enzyme.[11][12] In bacteria, protein synthesis is initiated with N-formylmethionine. The formyl group must be removed by PDF to allow for the subsequent removal of the methionine residue by methionine aminopeptidase (MAP), leading to the maturation of functional proteins. By inhibiting PDF, **LBM-415** prevents the removal of the N-formyl group, leading to the accumulation of formylated proteins and ultimately inhibiting bacterial growth.[11] This mechanism is primarily bacteriostatic.[4][7][8]





Click to download full resolution via product page

Caption: Mechanism of action of LBM-415.

## In Vitro Antibacterial Activity

**LBM-415** has demonstrated potent in vitro activity against a broad range of clinically relevant bacteria. The minimum inhibitory concentrations (MICs) for various pathogens are summarized below.



| Organism                                             | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
|------------------------------------------------------|---------------|---------------|-----------|
| Staphylococcus<br>aureus (Oxacillin-<br>Susceptible) | 1             | 2             | [8]       |
| Staphylococcus<br>aureus (Oxacillin-<br>Resistant)   | 0.5           | 2             | [8]       |
| Streptococcus pneumoniae                             | -             | 1             | [4]       |
| Streptococcus spp.                                   | -             | 1             | [4]       |
| Enterococcus spp.                                    | -             | 4             | [4]       |
| Moraxella catarrhalis                                | -             | 0.5           | [4]       |
| Haemophilus<br>influenzae                            | -             | 4-8           | [4]       |
| Legionella<br>pneumophila                            | -             | 0.12          | [4]       |

# **In Vivo Efficacy in Murine Infection Models**

The in vivo efficacy of **LBM-415** has been evaluated in various murine infection models, demonstrating its potential for treating bacterial infections.



| Infection<br>Model    | Pathogen                    | Administrat<br>ion Route | ED50<br>(mg/kg) | Comparator<br>and ED50<br>(mg/kg)                | Reference |
|-----------------------|-----------------------------|--------------------------|-----------------|--------------------------------------------------|-----------|
| Systemic<br>Infection | S.<br>pneumoniae<br>(MDRSP) | Subcutaneou<br>s         | 4.8             | Telithromycin: 13.2                              | [1][3]    |
| Systemic<br>Infection | S.<br>pneumoniae<br>(MDRSP) | Oral                     | 36.6            | Penicillin V:<br>>60,<br>Clarithromyci<br>n: >60 | [1][3]    |
| Pneumonia             | S.<br>pneumoniae<br>(PSSP)  | Oral                     | 23.3            | Moxifloxacin:<br>14.3                            | [1][3]    |

# **Pharmacokinetic Properties**

Pharmacokinetic studies have been conducted in both mice and humans to characterize the absorption, distribution, metabolism, and excretion of **LBM-415**.

Table 3: Pharmacokinetic Parameters of LBM-415 in Mice

| Parameter                               | Intravenous (5<br>mg/kg) | Oral (20 mg/kg) | Reference |
|-----------------------------------------|--------------------------|-----------------|-----------|
| Cmax (ng/mL)                            | 5,361 (C0)               | 4,250           | [1][9]    |
| Tmax (min)                              | -                        | 30              | [1][9]    |
| AUC (ng·h/mL)                           | 2,693                    | 5,702           | [1][9]    |
| Bioavailability (F)                     | -                        | 53%             | [1][9]    |
| Clearance (CL)<br>(mL/h/kg)             | 1,851                    | -               | [1][9]    |
| Volume of Distribution<br>(Vss) (mL/kg) | 3,119                    | -               | [1][9]    |



Table 4: Pharmacokinetic Parameters of **LBM-415** in Healthy Human Volunteers (1,000 mg single oral dose)

| Parameter            | Value                              | Reference |
|----------------------|------------------------------------|-----------|
| Cmax (μg/mL)         | 17.85 ± 5.96 (at 1,000 mg b.i.d.)  | [13]      |
| AUC0-24h (μg·h/mL)   | 36.83 ± 10.36 (at 1,000 mg b.i.d.) | [13]      |
| Half-life (t1/2) (h) | 2.18 ± 0.61                        | [13]      |

# Experimental Protocols In Vitro Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) of **LBM-415** were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- Drug Dilution: LBM-415 is serially diluted in CAMHB in 96-well microtiter plates to obtain a range of concentrations.
- Inoculation and Incubation: Each well containing the diluted drug is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is defined as the lowest concentration of LBM-415 that completely inhibits visible bacterial growth.



### In Vivo Murine Infection Models



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. byjus.com [byjus.com]
- 2. Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15.5 Ribosomes and Protein Synthesis OpenStax Biology [press.rebus.community]
- 4. Animal Models of Pneumococcal pneumonia [mdpi.com]
- 5. Murine Models for Staphylococcal Infection PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Initiation of Protein Synthesis in Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]
- 10. google.com [google.com]
- 11. criver.com [criver.com]
- 12. Commercial broth microdilution panel validation and reproducibility trials for NVP PDF-713 (LBM 415), a novel inhibitor of bacterial peptide deformylase PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Murine models [bio-protocol.org]
- To cite this document: BenchChem. [LBM-415: A Technical Guide to a Novel Peptide Deformylase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674648#chemical-structure-and-properties-of-lbm-415]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com